molecular formula C7H4BrFO B134337 4-Bromo-2-fluorobenzaldehyde CAS No. 57848-46-1

4-Bromo-2-fluorobenzaldehyde

Cat. No. B134337
CAS RN: 57848-46-1
M. Wt: 203.01 g/mol
InChI Key: UPCARQPLANFGQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been utilized in various chemical syntheses. It serves as an intermediate in the production of more complex organic compounds. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-fluorobenzaldehyde has been explored in several studies. For instance, a synthesis route for poly(iminophenol)s derived from 4-bromobenzaldehyde has been reported, where Schiff base monomers were synthesized by condensation reactions and then converted to polyphenol derivatives through oxidative polycondensation . Another study describes a scalable synthesis of 2-bromo-3-fluorobenzonitrile, which could be related to the synthesis of 4-Bromo-2-fluorobenzaldehyde, by halodeboronation of aryl boronic acids . Additionally, a synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis to give 4-bromo-2-fluorobenzaldehyde, has been documented .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorobenzaldehyde has been investigated using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory have supported the experimental results, revealing that the molecule crystallizes in an orthorhombic space group with an O-trans conformation . The study also compared the halogen effect by theoretically studying chloro- and bromo-analogs of the compound .

Chemical Reactions Analysis

4-Bromo-2-fluorobenzaldehyde can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the synthesis of poly(iminophenol)s involves the use of 4-bromobenzaldehyde in condensation reactions to form Schiff base monomers . The compound can also be used in halogen-exchange reactions, as demonstrated by the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde, which suggests that similar halogen-exchange methods could be applied to 4-Bromo-2-fluorobenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluorobenzaldehyde and related compounds have been characterized using various techniques. The synthesized poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized by solubility tests, FT-IR, NMR, and other spectroscopic methods . The electrochemical and optical properties of these compounds were also investigated, providing insights into their electronic structures and potential applications . The crystal structure analysis of 2-fluoro-4-bromobenzaldehyde provided detailed information on its molecular conformation and stability .

Scientific Research Applications

Synthesis and Chemical Applications

  • Organic Synthesis : 4-Bromo-2-fluorobenzaldehyde is used as a starting material in the synthesis of various organic compounds. For instance, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its utility in complex organic synthesis processes (Chen, 2008).
  • Analytical Chemistry : In the production of active drug substances, controlling impurities in starting materials like 4-Bromo-2-fluorobenzaldehyde is crucial. Its analysis and separation of its regioisomers present significant challenges due to the physical-chemical similarities of the impurities, impacting the purity of the final substance (Shen et al., 2016).

Molecular Structure and Properties

  • Structural Analysis : The molecular structure and properties of 4-Bromo-2-fluorobenzaldehyde were investigated using X-ray diffraction technique and vibrational spectroscopy. This research provides insights into the molecular dimer formation and characteristic frequencies of the compound (Tursun et al., 2015).

Applications in Material Science

  • Preparation of Fluorinated Compounds : The compound is used in the preparation of fluorinated benzothiazepines and pyrazolines, which have potential applications in material science (Jagadhani et al., 2015).

Advanced Drug Synthesis

  • EGFR-Kinase Inhibitors : 4-Bromo-2-fluorobenzaldehyde was used in the synthesis of tetra-orthogonally-substituted aromatics, which were further converted into EGFR inhibitors related to Gefitinib, showing its potential in advanced drug development (Close et al., 2016).

Other Notable Applications

  • Spectroscopy and Theoretical Studies : The compound has been studied for its spectroscopic properties and theoretical simulations, providing valuable data for understanding its chemical behavior (Ribeiro-Claro et al., 2002).

Safety And Hazards

4-Bromo-2-fluorobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCARQPLANFGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973434
Record name 4-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzaldehyde

CAS RN

57848-46-1, 93777-26-5
Record name 4-Bromo-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57848-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing ice-cooled 1,4-dibromo-2-fluorobenzene (2.54 g, 10.0 mmol) over a period of 10 minutes, while keeping the temperature below 5° C. The resultant yellowish suspension was stirred at 0° C. for one hour, and N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The mixture was stirred at 0° C. for 30 minutes, and 1M aqueous acetic acid solution (15 mL) was added. The reaction mixture was extracted twice with ethyl acetate (15 mL). The organic extracts were combined, and 20% aqueous sodium hydrogen sulfite solution (5 mL) was added at room temperature. The mixture was stirred vigorously at room temperature for one hour. The aqueous phase was separated, washed with ethyl acetate (15 mL), adjusted to pH 10 with 6N sodium hydroxide solution, and extracted twice with ethyl acetate (25 ml). The organic extracts were combined, washed successively with aqueous ammonium chloride saturated solution (10 mL) and saturated aqueous sodium chloride (10 mL), dried over magnesium sulfate, and concentrated to dryness under reduced pressure to give the title compound (1.666 g, 82% yield) as an almost colorless crystalline solid.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred mixture of glacial acetic acid (88 ml.), acetic anhydride (90 g.) and 4-bromo-2-fluorotoluene (10 g.) at -10° was added concentrated sulphuric acid (12 ml.) over 20 minutes, keeping the temperature around 0°. Solid chromium trioxide (14.7 g.) was added over 40 minutes keeping the temperature below 5°. The mixture was stirred for 15 minutes. The mixture was poured onto ice (300 g.) and stirred. The mixture was extracted with ether (2×300 ml.). The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.). After evaporation the crude diacetate was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.) and the mixture refluxed for 1 hour. After cooling the product was extracted into ether, dried and evaporated. Recrystallisation from hexane yielded the title product. Nuclear magnetic resonance (NMR) was as follows. 7.6, 3H, M; 10.0, 1H, s.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium (317 mg) was dissolved in ethanol (30 ml), then 2-nitropropane (1.24 ml) was added. To the mixture 4-bromo-2-fluorobenzyl bromide (3.55 g) in ethanol (10 ml) was added. The reaction mixture was stirred at room temperature for 3 hours, and insoluble materials were filtered off. The filtrate was concentrated and the residue was dissolved in diethyl ether and water. The organic layer was washed with 1N sodium hydroxide and water, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel column eluting with a mixture of hexane and ethyl acetate (20:1) to give 4-bromo-2-fluorobenzaldehyde (2.28 g) as solid.
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 2
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 4
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 6
4-Bromo-2-fluorobenzaldehyde

Citations

For This Compound
113
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), 2-bromo-5-fluorobenzaldehyde, 5-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzaldehyde were purchased …
Number of citations: 2 www.sciencedirect.com
D Fernández, C Parlak, M Bilge, MF Kaya… - Physical Sciences …, 2017 - degruyter.com
… In 2015, we reported the crystal structure, vibrational spectra and theoretical simulations of 4-chloro-3-fluorobenzaldehyde (CFB) [15] and 4-bromo-2-fluorobenzaldehyde (BFB) [16]. It …
Number of citations: 3 www.degruyter.com
SG Jagadhani, SG Kundlikar, BK Karale - Orient. J. Chem, 2015 - pdfs.semanticscholar.org
… 4-Bromo-2-fluorobenzaldehyde 1 when treated with substituted hydroxy acetophenones 2 yields chalcones 3. These chalcones were refluxed with 2-aminothiophenol gave “2-[2-(4…
Number of citations: 5 pdfs.semanticscholar.org
SG Jagadhani, SG Kundalikar… - Oriental Journal of …, 2014 - pdfs.semanticscholar.org
… 4-Bromo-2-fluorobenzaldehyde when treated with substituted hydroxyacetophenones yields chalcones 3. These chalcones were cyclized using DMSO/I2 gave the compound 2-(4…
Number of citations: 2 pdfs.semanticscholar.org
MA Ismail, A Batista-Parra, Y Miao, WD Wilson… - Bioorganic & medicinal …, 2005 - Elsevier
… Compounds 4a–h were obtained in three steps, starting with the Suzuki coupling reaction of the appropriate haloarylcarbonitriles 1a–g or 4-bromo-2-fluorobenzaldehyde with 4-…
Number of citations: 76 www.sciencedirect.com
HF Nour, MF Matei, BS Bassil, U Kortz… - Organic & Biomolecular …, 2011 - pubs.rsc.org
2-Functionalised aromatic monoaldehydes were synthesised in good to excellent yields by reacting 4-bromo-2-fluorobenzaldehyde with different secondary amines and phenol. The …
Number of citations: 22 pubs.rsc.org
JB Hynes, JP Campbell - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… This reaction was conducted in an analogous fashion to the procedure for 8 using 3.94 g (19.4 mmoles) of 4-bromo-2fluorobenzaldehyde. The solid obtained by basification was sep- …
Number of citations: 8 onlinelibrary.wiley.com
C Ruzié, J Karpinska, AR Kennedy… - The Journal of Organic …, 2013 - ACS Publications
… (19) Starting from commercially available 4-bromo-2-fluorobenzaldehyde (8), a S N Ar reaction with freshly prepared sodium thiomethoxyde (20) in DMF (21) at 0 C generated 4-bromo-2…
Number of citations: 32 pubs.acs.org
T Iida, T Wada, K Tomimoto, T Mase - Tetrahedron Letters, 2001 - Elsevier
… The exchange of 1,4-dibromo-2-fluorobenzene was selective at the 1-position to afford 4-bromo-2-fluorobenzaldehyde in 92% assay yield (entry 3). 3,5-Dibromopyridine gave the …
Number of citations: 152 www.sciencedirect.com
R Azmi, UH Lee, FTA Wibowo, SH Eom… - … applied materials & …, 2018 - ACS Publications
… Porphyrin rings 1–3 are formed via Diels–Alder condensation between the pyrrole and the 4-bromobenzaldehydes (4-bromo-2-fluorobenzaldehyde and 4-bromo-3-fluorobenzaldehyde)…
Number of citations: 31 pubs.acs.org

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